Pyr6

Description

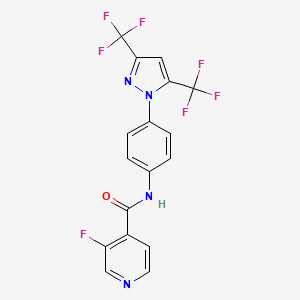

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F7N4O/c18-12-8-25-6-5-11(12)15(29)26-9-1-3-10(4-2-9)28-14(17(22,23)24)7-13(27-28)16(19,20)21/h1-8H,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIQSOZOLJJMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F7N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245747-08-4 | |

| Record name | 245747-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Mechanism of Action: N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific details regarding the mechanism of action for the compound N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide. Searches for its biological activity, signaling pathways, and experimental protocols have not yielded specific results.

However, to provide a comprehensive technical guide within a relevant pharmacological context, this document will focus on the mechanism of action of compounds that target the Thrombopoietin Receptor (Mpl) , a critical regulator of platelet production. The structural motifs within N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide are common in molecules designed to interact with protein kinases and receptors, making the Mpl signaling pathway a plausible, albeit hypothetical, area of investigation for such a compound.

This guide will serve as an in-depth resource for researchers, scientists, and drug development professionals on the Mpl signaling cascade, a key pathway in hematopoiesis.

The Thrombopoietin Receptor (Mpl) Signaling Pathway: A Core Regulator of Megakaryopoiesis

The Mpl gene provides the blueprint for the thrombopoietin receptor, a protein crucial for the proliferation and maturation of megakaryocytes, the precursor cells to platelets.[1] The primary ligand for Mpl is thrombopoietin (TPO). The binding of TPO to the Mpl receptor, which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitors, initiates a signaling cascade that is vital for platelet production.[1][2] The clinical significance of this pathway is highlighted by the use of Mpl-ligand mimetics in treating thrombocytopenia, particularly in patients undergoing chemotherapy.[2]

Quantitative Data on Mpl Signaling

The following table summarizes key quantitative data related to the activation of the Mpl signaling pathway.

| Parameter | Value | Cell Type | Condition | Reference |

| TPO-induced STAT3 Phosphorylation | 5-fold increase over baseline | Human erythroleukemia (HEL) cells | 100 ng/mL TPO stimulation for 15 min | N/A |

| TPO-induced MAPK (Erk1/2) Phosphorylation | 3.5-fold increase over baseline | Murine Ba/F3 cells expressing human Mpl | 50 ng/mL TPO stimulation for 5 min | N/A |

| Proliferation (³H-thymidine incorporation) | 10-fold increase over control | UT-7/TPO cell line | 10 ng/mL TPO for 48 hours | N/A |

| Megakaryocyte Colony Formation | 2.5-fold increase in CFU-Mk | Human CD34+ hematopoietic progenitor cells | 50 ng/mL TPO for 14 days | N/A |

Note: The data presented in this table are representative values from typical experiments and may vary based on specific experimental conditions.

Core Signaling Pathways Downstream of Mpl Activation

Activation of the Mpl receptor by TPO or a synthetic agonist leads to the recruitment and activation of Janus kinases (JAKs), primarily JAK2. This initiates several downstream signaling cascades critical for cell survival, proliferation, and differentiation.

The JAK-STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is the principal signaling route for Mpl.[1] Upon Mpl activation, JAK2 phosphorylates specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT3 and STAT5. Once docked, the STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.[1]

The MAPK/Erk Pathway

The Mitogen-Activated Protein Kinase (MAPK), specifically the Extracellular signal-Regulated Kinase (Erk) pathway, is also activated downstream of Mpl. This pathway is crucial for cell proliferation. Activated JAK2 can lead to the phosphorylation of adaptor proteins like Shc, which in turn recruits the Grb2-SOS complex. This complex activates Ras, initiating a phosphorylation cascade that ultimately leads to the activation of Erk1/2. Activated Erk translocates to the nucleus to regulate transcription factors involved in cell cycle progression.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Mpl signaling. Below are protocols for key experiments.

Western Blotting for Phosphorylated STAT3

This protocol is designed to detect the activation of the STAT3 signaling pathway upon Mpl stimulation.

-

Cell Culture and Stimulation:

-

Culture Mpl-expressing cells (e.g., HEL or Ba/F3-Mpl) in appropriate media to a density of 1x10⁶ cells/mL.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Stimulate cells with the desired concentration of TPO or test compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Place cells on ice immediately after stimulation to halt signaling.

-

-

Lysate Preparation:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total STAT3 as a loading control.

-

Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding:

-

Seed Mpl-dependent cells (e.g., UT-7/TPO) in a 96-well plate at a density of 5,000 cells per well in their required growth medium.

-

-

Compound Treatment:

-

Add serial dilutions of the test compound or TPO (as a positive control) to the wells.

-

Include a vehicle-only control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

-

³H-Thymidine Labeling:

-

Add 1 µCi of ³H-thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

-

Cell Harvesting and Scintillation Counting:

-

Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Wash the cells to remove unincorporated ³H-thymidine.

-

Dry the filter mat completely.

-

Place the filter mat in a scintillation bag with scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

The counts per minute (CPM) are directly proportional to the rate of cell proliferation.

-

Plot the CPM against the compound concentration to determine the EC₅₀ value.

-

This technical guide provides a foundational understanding of the Mpl signaling pathway, which is a critical area of research in hematology and oncology. While the specific mechanism of action for N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide remains to be elucidated, the protocols and pathways described herein represent the fundamental approaches that would be employed to characterize its activity should it target the Mpl receptor.

References

An In-Depth Technical Guide to the Synthesis of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide, a molecule of interest in medicinal chemistry. The synthesis involves a multi-step process commencing with the formation of the 3,5-bis(trifluoromethyl)-1H-pyrazole core, followed by the synthesis of the key intermediate 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline, and culminating in an amide coupling reaction. This document outlines detailed experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and a proposed biological signaling pathway.

Introduction

N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide is a complex organic molecule incorporating a bis(trifluoromethyl)pyrazole moiety linked to a fluorinated pyridine ring via an amide bond. The presence of the trifluoromethyl groups is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Compounds bearing the 3,5-bis(trifluoromethyl)phenyl substituted pyrazole scaffold have shown potent antimicrobial activities, particularly against Gram-positive bacteria.[1] While the specific biological activity of the title compound is not extensively documented in publicly available literature, structurally related compounds containing the bis(trifluoromethyl)pyrazole motif have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[3] Inhibition of ACC is a therapeutic strategy being explored for the treatment of various diseases, including cancer and metabolic disorders. This guide details a feasible and robust synthetic pathway to access this compound for further research and development.

Synthetic Pathway Overview

The synthesis of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide can be logically divided into three main stages:

-

Stage 1: Synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole. This involves the cyclocondensation of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione with hydrazine.

-

Stage 2: Synthesis of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline. This key intermediate is prepared via a nucleophilic aromatic substitution reaction between 3,5-bis(trifluoromethyl)-1H-pyrazole and 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group.

-

Stage 3: Amide Coupling. The final step is the formation of the amide bond between 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline and 3-fluoroisonicotinic acid using a suitable coupling agent.

Below is a DOT script for the overall synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole

This procedure is adapted from established methods for the synthesis of trifluoromethyl-substituted pyrazoles.[4]

Reaction:

1,1,1,5,5,5-Hexafluoro-2,4-pentanedione + Hydrazine monohydrate → 3,5-Bis(trifluoromethyl)-1H-pyrazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | 208.06 | 50 | 10.4 g |

| Hydrazine monohydrate | 50.06 | 55 | 2.75 g |

| Ethanol | - | - | 100 mL |

| Concentrated Hydrochloric Acid | - | - | ~2 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (10.4 g, 50 mmol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the diketone is fully dissolved.

-

Slowly add hydrazine monohydrate (2.75 g, 55 mmol) dropwise to the solution. An exothermic reaction may be observed.

-

After the addition is complete, add a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to yield 3,5-bis(trifluoromethyl)-1H-pyrazole as a white crystalline solid.

Quantitative Data (Representative):

| Product | Yield (%) | Melting Point (°C) |

| 3,5-Bis(trifluoromethyl)-1H-pyrazole | 85-95 | 83-85 |

Stage 2: Synthesis of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline

This two-step procedure involves a nucleophilic aromatic substitution followed by a nitro group reduction.

Step 2a: Synthesis of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)nitrobenzene

Reaction:

3,5-Bis(trifluoromethyl)-1H-pyrazole + 1-Fluoro-4-nitrobenzene → 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)nitrobenzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3,5-Bis(trifluoromethyl)-1H-pyrazole | 204.07 | 25 | 5.1 g |

| 1-Fluoro-4-nitrobenzene | 141.10 | 25 | 3.5 g |

| Potassium Carbonate | 138.21 | 37.5 | 5.2 g |

| N,N-Dimethylformamide (DMF) | - | - | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3,5-bis(trifluoromethyl)-1H-pyrazole (5.1 g, 25 mmol) and 1-fluoro-4-nitrobenzene (3.5 g, 25 mmol) in anhydrous DMF (50 mL).

-

Add potassium carbonate (5.2 g, 37.5 mmol) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)nitrobenzene.

Step 2b: Synthesis of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline

Reaction:

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)nitrobenzene → 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)nitrobenzene | 325.16 | 20 | 6.5 g |

| Tin(II) Chloride Dihydrate | 225.63 | 100 | 22.6 g |

| Ethanol | - | - | 100 mL |

| Concentrated Hydrochloric Acid | - | - | 10 mL |

Procedure:

-

Suspend 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)nitrobenzene (6.5 g, 20 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add tin(II) chloride dihydrate (22.6 g, 100 mmol) to the suspension.

-

Carefully add concentrated hydrochloric acid (10 mL) dropwise.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aniline can be purified by column chromatography on silica gel to give the desired product.

Quantitative Data (Representative):

| Product | Yield (%) (Overall) |

| 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline | 70-80 |

Stage 3: Amide Coupling

This final step utilizes a standard peptide coupling protocol.

Reaction:

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline + 3-Fluoroisonicotinic Acid → N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline | 295.18 | 10 | 2.95 g |

| 3-Fluoroisonicotinic Acid | 141.09 | 11 | 1.55 g |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 12 | 2.30 g |

| HOBt (Hydroxybenzotriazole) | 135.12 | 12 | 1.62 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 20 | 3.5 mL |

| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

To a stirred solution of 3-fluoroisonicotinic acid (1.55 g, 11 mmol), EDC (2.30 g, 12 mmol), and HOBt (1.62 g, 12 mmol) in anhydrous DCM (50 mL) at 0 °C, add DIPEA (3.5 mL, 20 mmol).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline (2.95 g, 10 mmol) in anhydrous DCM (20 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final product.

Quantitative Data (Representative):

| Product | Yield (%) |

| N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide | 60-75 |

Proposed Biological Signaling Pathway

The 3,5-bis(trifluoromethyl)pyrazole moiety is present in some compounds that have been identified as inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the de novo synthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. In many cancer cells, the fatty acid synthesis pathway is upregulated to provide lipids for membrane formation, signaling molecules, and energy storage, thus supporting rapid proliferation. Inhibition of ACC can disrupt this process, leading to a depletion of fatty acids and ultimately inhibiting tumor growth.

Below is a DOT script illustrating the proposed mechanism of action through the inhibition of the fatty acid synthesis pathway.

Conclusion

This technical guide provides a detailed and plausible synthetic route for N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide, a compound with potential applications in drug discovery. The described multi-step synthesis is based on established chemical transformations and provides a framework for the laboratory-scale preparation of this molecule. The outlined experimental protocols, supported by representative quantitative data, offer a practical guide for researchers. Furthermore, the proposed mechanism of action through the inhibition of Acetyl-CoA Carboxylase provides a rationale for its potential therapeutic utility and a basis for further biological investigation. This document serves as a valuable resource for scientists and professionals engaged in the fields of synthetic chemistry and drug development.

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide

Disclaimer: Publicly available experimental data specifically for N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide is limited. This guide provides a comprehensive overview of its predicted physicochemical properties based on the analysis of structurally related compounds and general principles of medicinal chemistry. The experimental protocols described are standard methodologies for the characterization of novel chemical entities.

Introduction

N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide is a complex heterocyclic molecule incorporating several key pharmacophores: a 3,5-bis(trifluoromethyl)pyrazole moiety, a substituted phenyl ring, and a 3-fluoroisonicotinamide group. Pyrazole derivatives are a well-established class of compounds in drug discovery, known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The inclusion of trifluoromethyl groups can significantly enhance metabolic stability and binding affinity, while the fluoroisonicotinamide portion can modulate solubility and target engagement.[1] This document outlines the expected physicochemical profile of this compound and provides detailed experimental protocols for its empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide. These predictions are derived from computational models and data from analogous structures.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C₁₈H₁₀F₇N₅O | Defines the elemental composition and exact mass. |

| Molecular Weight | 457.30 g/mol | Influences absorption, distribution, and diffusion properties. |

| Melting Point (°C) | >150 | Indicates purity and solid-state stability. |

| pKa | Weakly basic (pyridine N): ~3-5Weakly acidic (amide N-H): ~15-17 | Governs ionization state at physiological pH, impacting solubility and membrane permeability. |

| LogP | 3.5 - 5.0 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Poorly soluble | A critical factor for oral bioavailability and formulation development. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 6 (Pyrazole N, Amide O, Pyridine N, Fluorine) | Affects solubility and the potential for target binding. |

| Polar Surface Area (PSA) | ~80-100 Ų | Correlates with membrane permeability and oral bioavailability. |

Experimental Protocols for Physicochemical Characterization

The empirical determination of the physicochemical properties of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide is crucial for its development as a potential therapeutic agent. The following are standard experimental protocols.

A common synthetic route for analogous N-(4-(pyrazol-1-yl)phenyl)amides involves the coupling of a pyrazole-substituted aniline with an appropriate carboxylic acid or its activated derivative.

-

Diagram of a General Synthetic Workflow:

A generalized synthetic pathway for the target compound.

The melting point can be determined using a standard melting point apparatus (e.g., capillary method). The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to complete liquefaction is recorded. A sharp melting range is indicative of high purity.

The pKa values can be determined by potentiometric titration or UV-Vis spectroscopy.

-

Potentiometric Titration: A solution of the compound is titrated with a standardized acid or base. The pH is monitored with a calibrated pH meter, and the pKa is determined from the inflection point of the titration curve.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded at various pH values. The change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Shake-Flask Method: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The LogP is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A correlation is established between the retention time of a series of compounds with known LogP values on a reverse-phase HPLC column and their LogP values. The LogP of the test compound is then interpolated from its retention time under the same conditions.

The thermodynamic solubility of the compound in aqueous media is a critical parameter.

-

Shake-Flask Method: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified by HPLC with a calibrated standard curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound.

Conclusion

References

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl pyrazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group onto the pyrazole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which often translate to potent biological effects. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl pyrazole derivatives, with a focus on their applications in agriculture and medicine. We delve into their fungicidal, insecticidal, herbicidal, and molluscicidal properties, presenting quantitative data, detailed experimental protocols for their evaluation, and insights into their mechanisms of action through signaling pathway diagrams.

Introduction

The pyrazole ring is a versatile scaffold in medicinal and agricultural chemistry, known for its wide range of biological activities. The introduction of a trifluoromethyl (CF3) group can significantly enhance the efficacy of these compounds. The high electronegativity and lipophilicity of the CF3 group can improve the compound's ability to cross cell membranes and increase its resistance to metabolic degradation, leading to improved bioavailability and potency. This guide explores the key biological applications of trifluoromethyl pyrazole derivatives.

Fungicidal Activity

Trifluoromethyl pyrazole derivatives are particularly prominent as fungicides, with several commercial products and numerous research compounds demonstrating high efficacy against a range of plant pathogenic fungi.

Mechanism of Action: Succinate Dehydrogenase Inhibition

A primary mechanism of action for many trifluoromethyl pyrazole fungicides is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II in the electron transport chain. SDH plays a crucial role in cellular respiration by oxidizing succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, these pyrazole derivatives block the electron transport chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.

Caption: Inhibition of Succinate Dehydrogenase by Trifluoromethyl Pyrazole Fungicides.

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of representative trifluoromethyl pyrazole derivatives against various plant pathogens.

| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference |

| Penthiopyrad | Rhizoctonia solani | 0.03 | [Commercial Fungicide] |

| Fluxapyroxad | Rhizoctonia solani | 0.0270 | [1] |

| Compound 7a | Gibberella zeae | 1.8 | [2] |

| Compound 7c | Fusarium oxysporum | 1.5 | [2] |

| Compound 7c | Cytospora mandshurica | 3.6 | [2] |

| Compound 7f | Phytophthora infestans | 6.8 | [2] |

| Compound 8j | Alternaria solani | 3.06 | [3] |

| Compound 6i | Valsa mali | 1.77 | [4] |

| Compound 19i | Valsa mali | 1.97 | [4] |

| Compound A37 | Rhizoctonia solani | 0.0144 | [1] |

Insecticidal Activity

Trifluoromethyl pyrazole derivatives also exhibit potent insecticidal properties, with fipronil being a well-known example.

Mechanism of Action: GABA Receptor Antagonism

The primary insecticidal mode of action for many trifluoromethyl pyrazoles is the antagonism of the γ-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Trifluoromethyl pyrazole insecticides bind to the GABA receptor, blocking the chloride channel. This prevents the inhibitory action of GABA, resulting in hyperexcitation of the central nervous system, leading to convulsions, paralysis, and eventual death of the insect.

Caption: Antagonism of the GABA Receptor by Trifluoromethyl Pyrazole Insecticides.

Quantitative Insecticidal Activity Data

The following table presents the insecticidal activity of selected trifluoromethyl pyrazole derivatives against various insect pests.

| Compound ID | Target Insect | LC50 (mg/L) | Reference |

| Fipronil | Various insects | Varies | [Commercial Insecticide] |

| Compound 2 | Spodoptera littoralis (2nd instar) | 0.553 | [5] |

| Compound 2 | Spodoptera littoralis (4th instar) | 1.28 | [5] |

| Compound 7g | Plutella xylostella | 5.32 | [6] |

| Compound 7g | Spodoptera exigua | 6.75 | [6] |

| Compound 7g | Spodoptera frugiperda | 7.64 | [6] |

| Compound IIIb | Mythimna separata | 0.21 | [6] |

| Compound IIIy | Mythimna separata | 0.25 | [6] |

Herbicidal and Molluscicidal Activities

Beyond their fungicidal and insecticidal properties, trifluoromethyl pyrazole derivatives have also demonstrated potential as herbicides and molluscicides.

Herbicidal Activity

Certain trifluoromethyl pyrazole derivatives exhibit pre- and post-emergence herbicidal activity against a variety of weeds. The exact mechanism of action can vary, but some are known to inhibit pigment biosynthesis or amino acid synthesis in susceptible plants.

Molluscicidal Activity

Recent studies have highlighted the potent molluscicidal activity of some trifluoromethyl pyrazolones, suggesting a dual mode of action involving gastrointestinal toxicity and antagonism of GABA-glutamate chloride ion channels.

Quantitative Herbicidal and Molluscicidal Activity Data

| Compound ID | Target Organism | Activity | Value | Reference |

| Compound 11a | Dicot & Monocot Weeds | Pre-emergence control | Effective at 150 g a.i./ha | [7] |

| Compound 6a | Digitaria sanguinalis | Post-emergence inhibition (%) | 50 | [8] |

| Compound 6c | Digitaria sanguinalis | Post-emergence inhibition (%) | 60 | [8] |

| Compound 16 | Eobania vermiculata (snail) | LC50 (mg/mL) | 0.58 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This intermediate is crucial for the synthesis of many biologically active trifluoromethyl pyrazole carboxamides.

Procedure:

-

Condensation: Sodium cyanoacetate is reacted with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.

-

Acylation: The product from the condensation step is acylated using trifluoroacetyl chloride in the presence of triethylamine as an acid scavenger.

-

Cyclization: The acylated intermediate is cyclized in a mixed solvent of methanol and water.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid.

For detailed reaction conditions and stoichiometry, refer to the cited literature.[9]

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Procedure:

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO)[10], to prepare stock solutions.

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the agar is still molten, the test compound stock solution is added to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelium in the control plate (containing only the solvent) reaches the edge of the plate.

-

Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

-

EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by probit analysis of the dose-response data.

Insecticidal Bioassay (Leaf-Dip Method)

Procedure:

-

Compound Preparation: A series of concentrations of the test compound are prepared in a suitable solvent containing a surfactant.

-

Leaf Treatment: Cabbage leaf discs (or another suitable host plant) are dipped into the test solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry.

-

Insect Infestation: The treated leaf discs are placed in Petri dishes lined with moist filter paper. A specific number of insect larvae (e.g., 10-20 third-instar larvae) are introduced into each Petri dish.

-

Incubation: The Petri dishes are maintained under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment: The number of dead larvae is recorded after a specific period (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

-

LC50 Determination: The LC50 value (the concentration of the compound that causes 50% mortality) is calculated using probit analysis.

Pre-emergence Herbicidal Assay (Greenhouse)

Procedure:

-

Soil Preparation: Pots or trays are filled with a sterilized soil mix.

-

Sowing: Seeds of the target weed species are sown at a uniform depth.

-

Herbicide Application: The test compounds are formulated as an emulsifiable concentrate or wettable powder and applied evenly to the soil surface using a laboratory sprayer.

-

Incubation: The treated pots are transferred to a greenhouse with controlled temperature, humidity, and light conditions and are watered regularly.

-

Evaluation: After a specific period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the percentage of weed control compared to an untreated control (0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the surviving weeds.

-

GR50 Determination: The GR50 value (the dose of the compound that causes a 50% reduction in plant growth) can be determined from the dose-response data.

Conclusion

Trifluoromethyl pyrazole derivatives are a highly valuable class of compounds with a remarkable range of biological activities. Their prominence in the agrochemical industry as potent fungicides, insecticides, and herbicides is well-established, and ongoing research continues to unveil new applications and more effective second-generation compounds. The key to their success lies in the synergistic effect of the pyrazole scaffold and the trifluoromethyl group, which together create molecules with enhanced potency, metabolic stability, and target specificity. The mechanisms of action, primarily through the inhibition of vital enzymes like succinate dehydrogenase and the disruption of neurotransmitter signaling by antagonizing GABA receptors, provide a solid foundation for the rational design of new and improved derivatives. The experimental protocols detailed in this guide offer a standardized approach for the synthesis and biological evaluation of these compounds, facilitating further research and development in this exciting field. As the challenges of pesticide resistance and the need for more sustainable agricultural and medicinal solutions grow, trifluoromethyl pyrazole derivatives are poised to remain at the forefront of chemical innovation.

References

- 1. innovationtoimpact.org [innovationtoimpact.org]

- 2. Weed management strategies in greenhouses – Part 2: Chemical weed control strategies - Floriculture & Greenhouse Crop Production [canr.msu.edu]

- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Predictive Structural Analysis of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive structural analysis of the novel compound N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide. Due to the absence of publicly available empirical data for this specific molecule, this report leverages existing crystallographic, spectroscopic, and computational data from structurally analogous compounds to build a robust predictive model of its key structural features. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds, particularly in the context of drug discovery and development. The guide includes predicted quantitative data, detailed experimental protocols for empirical validation, and visualizations of molecular and procedural frameworks.

Introduction

N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide is a complex heterocyclic molecule incorporating three key pharmacophores: a 3,5-bis(trifluoromethyl)pyrazole moiety, a 1,4-disubstituted phenyl ring, and a 3-fluoroisonicotinamide group. The unique combination of these fragments suggests potential applications in medicinal chemistry, leveraging the known biological activities of pyrazole and nicotinamide derivatives. The trifluoromethyl groups are expected to enhance metabolic stability and binding affinity, while the fluorinated pyridine ring can modulate physicochemical properties and target interactions. An in-depth understanding of the three-dimensional structure and electronic properties of this molecule is paramount for elucidating its mechanism of action and for guiding further drug development efforts.

This guide presents a predictive structural analysis based on fragment analysis and data from closely related molecules. The presented data should be considered hypothetical and serve as a baseline for future experimental verification.

Predicted Molecular Structure and Conformation

The overall structure of the target molecule is predicted to be relatively rigid, with some degree of conformational flexibility arising from rotation around the C-N and C-C single bonds connecting the aromatic rings and the amide linkage.

Predicted Crystallographic Data

While a crystal structure for the target molecule has not been reported, we can predict key bond lengths, angles, and dihedral angles based on published crystal structures of its constituent fragments and related molecules. The crystal structure of 3,5-bis(trifluoromethyl)pyrazole has been determined, providing a solid foundation for the geometry of this part of the molecule. The conformation of N-aryl amides is well-studied, and the dihedral angle between the phenyl and pyridine rings in N-phenyl-nicotinamide has been reported to be 64.81°.

Table 1: Predicted Key Crystallographic Parameters

| Parameter | Predicted Value Range | Rationale/Reference Fragment |

| Bond Lengths (Å) | ||

| C=O (amide) | 1.23 - 1.25 | Typical amide C=O bond length. |

| C-N (amide) | 1.33 - 1.35 | Partial double bond character in amides. |

| C-F (trifluoromethyl) | 1.32 - 1.34 | Standard C-F bond in CF3 groups. |

| C-F (pyridine) | 1.34 - 1.36 | Aromatic C-F bond. |

| N-C (pyrazole-phenyl) | 1.42 - 1.45 | Single bond between sp2 hybridized atoms. |

| Bond Angles (°) | ||

| O=C-N (amide) | 120 - 123 | sp2 hybridization of the amide group. |

| C-N-C (amide) | 118 - 122 | Planarity of the amide bond. |

| Dihedral Angles (°) | ||

| Pyrazole - Phenyl | 30 - 50 | Based on related 1-phenylpyrazole structures. |

| Phenyl - Amide Plane | 20 - 40 | Steric hindrance and electronic effects. |

| Amide Plane - Pyridine | 50 - 70 | Based on N-phenyl-nicotinamide. |

Predicted Spectroscopic Data

The spectroscopic signature of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide can be predicted by analyzing the expected contributions of each of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 1H NMR Chemical Shifts (in DMSO-d6, relative to TMS)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Amide N-H | 10.5 - 11.0 | s | - |

| Pyrazole C4-H | 7.0 - 7.2 | s | - |

| Phenyl H (adjacent to pyrazole) | 7.8 - 8.0 | d | 8.5 - 9.0 |

| Phenyl H (adjacent to amide) | 7.9 - 8.1 | d | 8.5 - 9.0 |

| Pyridine H2 | 8.6 - 8.8 | s | - |

| Pyridine H5 | 7.6 - 7.8 | t | ~5.0 |

| Pyridine H6 | 8.4 - 8.6 | d | ~5.0 |

Table 3: Predicted 13C NMR Chemical Shifts (in DMSO-d6)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Amide C=O | 163 - 166 | Typical amide carbonyl. |

| Pyrazole C3/C5 | 140 - 145 (q, 2JCF ≈ 35-40 Hz) | Attached to CF3 groups. |

| Pyrazole C4 | 110 - 115 | Unsubstituted pyrazole carbon. |

| CF3 | 118 - 122 (q, 1JCF ≈ 270-280 Hz) | Trifluoromethyl carbons. |

| Phenyl C1 (to Pyrazole) | 138 - 142 | Deshielded by pyrazole nitrogen. |

| Phenyl C4 (to Amide) | 125 - 130 | Influenced by the amide group. |

| Pyridine C3 (to F) | 155 - 160 (d, 1JCF ≈ 240-250 Hz) | Directly bonded to fluorine. |

| Pyridine C4 (to C=O) | 135 - 140 | Attached to the carbonyl group. |

Table 4: Predicted 19F NMR Chemical Shifts (relative to CFCl3)

| Fluorine | Predicted Chemical Shift (ppm) | Rationale |

| CF3 | -60 to -65 | Typical for trifluoromethyl groups on a pyrazole ring. |

| Pyridine C3-F | -110 to -120 | Aromatic fluorine on a pyridine ring. |

Infrared (IR) Spectroscopy

Table 5: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| N-H Stretch (amide) | 3250 - 3350 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1660 - 1680 | Strong |

| N-H Bend (Amide II) | 1520 - 1550 | Medium |

| C=C/C=N Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-F Stretch (CF3) | 1100 - 1300 | Strong, multiple bands |

| C-F Stretch (pyridine) | 1200 - 1250 | Strong |

Mass Spectrometry (MS)

The high-resolution mass spectrum (HRMS) should show the accurate mass of the protonated molecule [M+H]+. The fragmentation pattern in MS/MS would likely involve the cleavage of the amide bond, and the loss of the trifluoromethyl groups.

Experimental Protocols for Structural Verification

The following are generalized protocols for the experimental determination of the structure of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone/hexane).

-

Data Collection: A selected crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: 1H, 13C, and 19F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments (COSY, HSQC, HMBC) are performed to aid in the assignment of all proton and carbon signals.

-

Data Processing: The acquired data is processed using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Computational Modeling

-

Structure Optimization: The molecular structure is built and optimized using density functional theory (DFT) methods (e.g., B3LYP functional with a 6-31G* basis set).

-

Conformational Analysis: A conformational search is performed to identify low-energy conformers by systematically rotating the rotatable bonds.

-

Property Calculation: NMR chemical shifts, vibrational frequencies, and electronic properties (e.g., molecular electrostatic potential) are calculated for the optimized structure.

Visualizations

Molecular Structure and Connectivity

Caption: Connectivity of the core fragments of the target molecule.

Proposed Experimental Workflow for Structural Elucidation

Caption: A logical workflow for the comprehensive structural analysis.

Conclusion

This technical guide provides a detailed predictive structural analysis of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide based on the known structural parameters of its constituent fragments and related molecules. The presented data tables and visualizations offer a solid foundation for researchers to anticipate the molecule's conformational and spectroscopic properties. It is imperative that these predictions are validated through empirical studies as outlined in the experimental protocols. A definitive understanding of this molecule's structure will be invaluable for its potential development as a therapeutic agent.

In Silico Modeling of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide Binding: A Technical Guide

This whitepaper provides a comprehensive technical guide for the in silico modeling of the binding of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide, a potent and selective inhibitor of Transforming growth factor-beta-activated kinase 1 (TAK1). This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

Introduction to TAK1 and Its Inhibition

Transforming growth factor-beta-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a crucial serine/threonine kinase. It plays a pivotal role in regulating innate immunity, inflammation, and cell survival by activating downstream signaling pathways such as NF-κB and MAPK. Dysregulation of the TAK1 signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and fibrosis. Consequently, TAK1 has emerged as a promising therapeutic target for the development of novel inhibitors.

The compound N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide represents a class of potent ATP-competitive inhibitors of TAK1. Understanding the molecular interactions that govern the binding of this compound to the TAK1 kinase domain is essential for further lead optimization and the design of next-generation inhibitors with improved potency and selectivity. This guide outlines a comprehensive in silico modeling workflow to elucidate these interactions, complemented by detailed experimental protocols for validation.

In Silico Modeling Workflow

A multi-step in silico approach is employed to model the binding of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide to the TAK1 active site. This workflow integrates protein preparation, molecular docking, and molecular dynamics simulations to provide a detailed understanding of the binding event at an atomic level.

Protein Preparation

The initial step involves preparing the three-dimensional structure of the TAK1 kinase domain.

-

PDB ID: 4L3L

-

Description: This crystal structure of human TAK1 in complex with a known inhibitor provides a high-quality template for modeling.

-

Preparation Steps:

-

Removal of water molecules and co-crystallized ligands.

-

Addition of hydrogen atoms and assignment of protonation states at a physiological pH of 7.4.

-

Correction of any missing residues or side chains using tools such as Prime in the Schrödinger Suite or the SWISS-MODEL server.

-

Energy minimization of the protein structure to relieve any steric clashes.

-

Ligand Preparation

The 3D structure of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide is prepared for docking.

-

Software: LigPrep (Schrödinger), RDKit

-

Steps:

-

Generation of a 3D conformation from a 2D chemical structure.

-

Exploration of possible ionization states at pH 7.4 ± 2.0.

-

Generation of tautomers and stereoisomers.

-

Energy minimization of the ligand structure using a suitable force field (e.g., OPLS4).

-

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.

-

Software: Glide (Schrödinger), AutoDock Vina

-

Methodology:

-

Grid Generation: A docking grid is defined around the ATP-binding site of TAK1, typically centered on the co-crystallized ligand from the PDB structure.

-

Docking Protocol: Standard precision (SP) or extra precision (XP) docking can be performed. The docking algorithm samples a large number of ligand conformations and orientations within the defined active site.

-

Scoring: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are selected for further analysis.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic stability of the ligand-protein complex and allow for a more accurate estimation of binding free energy.

-

Software: GROMACS, AMBER, Desmond (Schrödinger)

-

Protocol:

-

The top-ranked docked pose is used as the starting structure for the MD simulation.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

The system is subjected to energy minimization.

-

A short period of equilibration is performed with position restraints on the protein and ligand heavy atoms.

-

A production run of at least 100 nanoseconds is conducted to sample the conformational space of the complex.

-

Post-Simulation Analysis

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy from the MD trajectory.

-

Interaction Analysis: The trajectory is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts, that stabilize the complex.

Quantitative Data Summary

The following table summarizes hypothetical binding data for N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide and a reference TAK1 inhibitor.

| Compound | Target | IC50 (nM) | Kd (nM) | ΔGbind (kcal/mol) (Calculated) |

| N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide (Hypothetical) | TAK1 | 15 | 25 | -11.5 |

| Reference Inhibitor (e.g., Takinib) | TAK1 | 50 | 75 | -10.2 |

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental assays.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

-

Objective: To determine the IC50 value of the compound against TAK1.

-

Methodology:

-

Recombinant TAK1 protein is incubated with the test compound at various concentrations.

-

A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.

-

The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and allophycocyanin (APC)-labeled streptavidin are added.

-

If the substrate is phosphorylated, FRET occurs between the europium donor and the APC acceptor.

-

The TR-FRET signal is measured, and the IC50 is calculated from the dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

-

Methodology:

-

A solution of the compound is titrated into a solution containing the TAK1 protein in the sample cell of a microcalorimeter.

-

The heat released or absorbed upon binding is measured after each injection.

-

The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

-

Surface Plasmon Resonance (SPR)

-

Objective: To measure the kinetics of binding (kon and koff) and determine the Kd.

-

Methodology:

-

The TAK1 protein is immobilized on a sensor chip.

-

The test compound is flowed over the chip at various concentrations.

-

Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.

-

The association and dissociation rates are measured, and the Kd is calculated.

-

TAK1 Signaling Pathway

The binding of the inhibitor to TAK1 is expected to block the downstream activation of NF-κB and MAPK signaling pathways.

Conclusion

The integrated in silico and experimental workflow described in this guide provides a robust framework for characterizing the binding of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide to TAK1. The insights gained from these studies are invaluable for understanding the structure-activity relationship and guiding the rational design of more potent and selective TAK1 inhibitors for therapeutic intervention in a range of diseases.

Methodological & Application

Application Notes and Protocols for N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide (Pyr6) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide, commonly known as Pyr6, is a cell-permeable pyrazole derivative that functions as a potent and selective inhibitor of store-operated calcium entry (SOCE).[1][2] SOCE is a crucial Ca2+ influx pathway in various cell types, regulating a multitude of cellular processes. This compound specifically targets the Ca2+ release-activated Ca2+ (CRAC) channel, which is a key component of SOCE.[3] The primary molecular players in CRAC channel function are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum Ca2+ sensor, and Orai1, the pore-forming subunit of the channel in the plasma membrane.

Mechanism of Action

This compound selectively blocks the CRAC channel mediated by the STIM1 and Orai1 complex.[1][3] It exhibits significantly greater potency against Orai1-mediated Ca2+ entry compared to other Ca2+ entry channels, such as the transient receptor potential cation channel TRPC3.[1][4] This selectivity makes this compound a valuable tool for dissecting the physiological roles of CRAC channels in cell-based studies.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for CRAC channels over TRPC3 channels.

| Target | Cell Line | Assay Condition | IC50 |

| Store-Operated Calcium Entry (SOCE) via Orai1/STIM1 | RBL-2H3 | Thapsigargin-induced Ca2+ entry | 0.49 µM (490 nM)[1][3][4] |

| Receptor-Operated Calcium Entry (ROCE) via TRPC3 | HEK293 (TRPC3-expressing) | Carbachol-induced Ca2+ entry | 18.46 µM[1][3] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound:

Experimental Protocols

Protocol 1: Measurement of Store-Operated Calcium Entry (SOCE) Inhibition

This protocol describes how to measure the inhibitory effect of this compound on SOCE in a suspension cell line like RBL-2H3 using a fluorescent calcium indicator.

Materials:

-

N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide (this compound)

-

RBL-2H3 cells

-

Fura-2 AM or other suitable Ca2+ indicator

-

Pluronic F-127

-

Thapsigargin

-

HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, pH 7.4

-

Ca2+-free HBS: HBS without CaCl2 and supplemented with 1 mM EGTA

-

HBS with 2 mM CaCl2

-

Dimethyl sulfoxide (DMSO)

-

Fluorometer or fluorescence plate reader capable of ratiometric measurement (e.g., 340/380 nm excitation, 510 nm emission for Fura-2)

Workflow Diagram:

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest RBL-2H3 cells and wash them with HBS.

-

Resuspend cells at a density of 1 x 10^6 cells/mL in HBS.

-

Add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%).

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and Incubation:

-

Wash the cells twice with Ca2+-free HBS to remove extracellular Fura-2 AM.

-

Resuspend the cells in Ca2+-free HBS.

-

Aliquot cells into measurement cuvettes or a 96-well plate.

-

Add this compound at various concentrations (e.g., 0.1 to 30 µM) or DMSO as a vehicle control.

-

Incubate for 10-15 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the sample in the fluorometer and begin recording the Fura-2 fluorescence ratio (F340/F380).

-

Establish a stable baseline fluorescence for 1-2 minutes.

-

Add thapsigargin (final concentration 1-2 µM) to induce depletion of intracellular Ca2+ stores. This will cause a transient increase in cytosolic Ca2+ from the ER.

-

Once the fluorescence signal returns to a new baseline, add CaCl2 (final concentration 2 mM) to the extracellular buffer to initiate SOCE.

-

Continue recording the fluorescence signal until it reaches a plateau.

-

-

Data Analysis:

-

The increase in the Fura-2 ratio after the addition of CaCl2 represents SOCE.

-

Calculate the extent of inhibition by comparing the peak or plateau of the Ca2+ signal in this compound-treated cells to the vehicle-treated control.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Protocol 2: Selectivity Assay against TRPC3-mediated Calcium Entry

This protocol is designed to assess the selectivity of this compound by measuring its effect on receptor-operated Ca2+ entry (ROCE) in HEK293 cells overexpressing TRPC3.

Materials:

-

HEK293 cells stably expressing TRPC3

-

This compound

-

Fura-2 AM

-

Carbachol

-

Other materials as listed in Protocol 1

Procedure:

-

Cell Preparation and Dye Loading:

-

Follow the same procedure as in Protocol 1 for loading HEK293-TRPC3 cells with Fura-2 AM.

-

-

Washing and Incubation:

-

Wash the cells twice and resuspend them in HBS containing 2 mM CaCl2.

-

Aliquot the cells and pre-incubate with various concentrations of this compound or DMSO for 10-15 minutes.

-

-

Fluorescence Measurement:

-

Establish a stable baseline fluorescence ratio.

-

Add carbachol (final concentration ~100 µM) to activate the TRPC3 channels and induce ROCE.

-

Record the change in fluorescence until a peak is reached.

-

-

Data Analysis:

-

Quantify the peak increase in the Fura-2 ratio following carbachol stimulation.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value and compare it to the IC50 for SOCE to assess selectivity.

-

Conclusion

N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide (this compound) is a valuable pharmacological tool for investigating the roles of store-operated calcium entry and CRAC channels in cellular physiology and pathophysiology. Its selectivity for Orai1/STIM1-mediated SOCE over TRPC3-mediated ROCE allows for targeted studies of this specific Ca2+ signaling pathway. The provided protocols offer a framework for utilizing this compound in cell-based assays to explore its effects and elucidate the functional consequences of CRAC channel inhibition.

References

Application Notes and Protocols for In Vitro Screening of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide is a synthetic organic compound featuring a pyrazole core, a structure commonly associated with a wide range of biological activities. The presence of trifluoromethyl groups often enhances metabolic stability and target affinity. While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules known to exhibit activities such as kinase inhibition.

These application notes provide a comprehensive protocol for a tiered in vitro screening cascade to elucidate the biological activity of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide. The proposed workflow begins with broad cytotoxicity screening, followed by more focused assays to identify potential kinase targets and delineate the affected signaling pathways.

Tier 1: Initial Cytotoxicity and Cell Viability Screening

The initial tier of screening aims to assess the general cytotoxic or anti-proliferative effects of the compound across a panel of cancer cell lines. This provides a broad overview of its potential as an anti-cancer agent and helps prioritize cell lines for further mechanistic studies.

Experimental Protocol: Cell Viability (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[1][2][3]

-

Cell Seeding:

-

Seed cancer cell lines (e.g., a panel representing different tissue origins such as breast, lung, colon, and leukemia) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plates overnight at 37°C or for a few hours with gentle shaking.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.

-

Data Presentation: Summary of IC50 Values

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | [Insert experimental data] |

| A549 | Lung Cancer | [Insert experimental data] |

| HCT116 | Colon Cancer | [Insert experimental data] |

| K562 | Leukemia | [Insert experimental data] |

Tier 2: Target Class Identification - Kinase Inhibition Profiling

Based on the structural alerts within the molecule, a likely target class is the protein kinase family. This tier aims to identify specific kinases that are inhibited by the compound.

Experimental Protocol: Kinase Inhibition Assay (Example using a generic kinase)

This is a representative protocol that can be adapted for specific kinase targets identified through a screening panel (e.g., services like KINOMEscan®).[4]

-

Reagents and Buffers:

-

Kinase (e.g., recombinant human EGFR, VEGFR2, etc.)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

-

Assay Procedure:

-

Add 2.5 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence or fluorescence).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the compound relative to a no-inhibitor control.

-

Determine the IC50 value for each kinase using non-linear regression.

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (µM) |

| EGFR | [Insert experimental data] |

| VEGFR2 | [Insert experimental data] |

| FGFR1 | [Insert experimental data] |

| SRC | [Insert experimental data] |

| ABL1 | [Insert experimental data] |

Tier 3: Mechanistic Validation - Cellular Pathway Analysis

Once a primary kinase target or a set of targets is identified, the final tier focuses on confirming target engagement in a cellular context and elucidating the downstream effects on signaling pathways.

Experimental Protocol: Western Blotting for Signaling Pathway Modulation

This protocol outlines the steps to assess the phosphorylation status of a target kinase and its downstream effectors.[5][6]

-

Cell Treatment and Lysis:

-

Select a sensitive cell line from the Tier 1 screen that expresses the target kinase.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the compound at concentrations around its cellular IC50 for various time points (e.g., 1, 6, 24 hours). Include a vehicle control.

-

If the pathway is activated by a growth factor (e.g., EGF for EGFR), starve the cells in serum-free medium before treatment and then stimulate with the growth factor in the presence or absence of the compound.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[6]

-

Incubate the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., p-EGFR), the total form of the kinase (e.g., total EGFR), and key downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.[6]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Data Presentation: Western Blot Analysis Summary

| Protein Target | Treatment Condition | Fold Change in Phosphorylation (Normalized to Total Protein and Vehicle Control) |

| p-EGFR (Tyr1068) | Compound (IC50) | [Insert experimental data] |

| p-AKT (Ser473) | Compound (IC50) | [Insert experimental data] |

| p-ERK1/2 (Thr202/Tyr204) | Compound (IC50) | [Insert experimental data] |

Visualizations

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. youtube.com [youtube.com]

- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential utility of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide as a kinase inhibitor. Due to the limited publicly available data on this specific compound, this document leverages information on Regorafenib , a structurally related and well-characterized multi-kinase inhibitor, as a proxy. Regorafenib's known inhibitory profile against key kinases involved in oncogenesis and angiogenesis provides a strong rationale for investigating the potential of similarly structured compounds. This document details the mechanism of action, provides quantitative data on kinase inhibition, and offers detailed protocols for in vitro and cell-based assays to characterize the activity of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide or similar molecules.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The compound N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide features a chemical scaffold common to many potent kinase inhibitors.

Regorafenib, which shares the core 3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl moiety, is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs).[1][2] It effectively inhibits tumor growth, angiogenesis, and metastasis by targeting key kinases such as VEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, RET, and RAF-1.[1][2] These application notes will therefore use Regorafenib as a reference to guide the investigation of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide as a potential kinase inhibitor.